4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid
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Overview
Description
4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid is a chemical compound with the molecular formula C12H20O5. It is known for its unique structure, which includes a tetrahydro-2H-pyran ring substituted with a tert-butoxy group and a carboxylic acid group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid typically involves the reaction of tetrahydro-2H-pyran with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the tert-butyl bromoacetate reacts with the tetrahydro-2H-pyran to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste. The use of flow microreactors also enhances the safety and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or aldehydes.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
4-(2-(tert-Butoxy)-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylic acid: A closely related compound with similar chemical properties.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound with a tert-butoxy group and carboxylic acid functionality.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A derivative with a hydrazino group instead of a tert-butoxy group.
Uniqueness
4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-11(2,3)17-9(13)8-12(10(14)15)4-6-16-7-5-12/h4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACCOGYLZTWYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCOCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955560-88-9 |
Source
|
Record name | 4-[2-(tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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